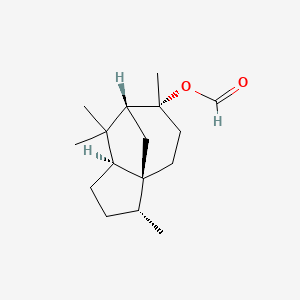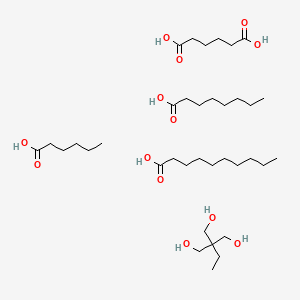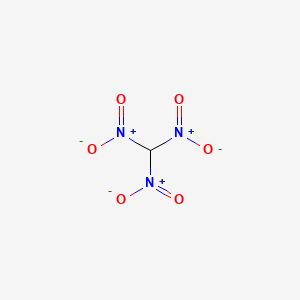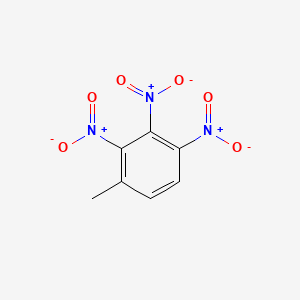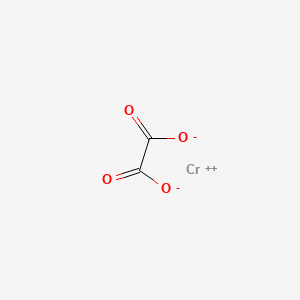
1,3-Benzodioxol-5-ylacetaldehyde
概述
描述
1,3-Benzodioxol-5-ylacetaldehyde is an organic compound with the molecular formula C9H8O3 It is a derivative of benzodioxole, a bicyclic structure consisting of a benzene ring fused with a dioxole ring
作用机制
Target of Action
The primary target of 1,3-Benzodioxol-5-ylacetaldehyde is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound’s action affects the auxin response pathway, a key biochemical pathway in plants . It enhances the transcriptional activity of the auxin response reporter (DR5:GUS) and down-regulates the expression of root growth-inhibiting genes .
Result of Action
The result of this compound’s action is a significant promotion of root growth . This is achieved through its interaction with the auxin receptor TIR1, leading to enhanced auxin response and down-regulation of root growth-inhibiting genes .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-5-ylacetaldehyde can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using acylating agents such as acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the continuous acylation process is often employed. This method uses a recyclable heterogeneous catalyst, such as AquivionSO3H, under controlled temperature and pressure conditions. The continuous flow process enhances the efficiency and scalability of the reaction, making it suitable for large-scale production .
化学反应分析
Types of Reactions
1,3-Benzodioxol-5-ylacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 1,3-Benzodioxol-5-ylacetic acid.
Reduction: 1,3-Benzodioxol-5-ylmethanol.
Substitution: Depending on the nucleophile, various substituted benzodioxole derivatives.
科学研究应用
1,3-Benzodioxol-5-ylacetaldehyde has several applications in scientific research:
相似化合物的比较
1,3-Benzodioxol-5-ylacetaldehyde can be compared with other benzodioxole derivatives:
1,3-Benzodioxole: The parent compound, which lacks the aldehyde group, is less reactive but serves as a valuable starting material for various syntheses.
1,3-Benzodioxol-5-ylmethanol: The reduced form of the aldehyde, which is more stable and less reactive in certain conditions.
1,3-Benzodioxol-5-ylacetic acid: The oxidized form, which has different reactivity and applications in organic synthesis.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,4-5H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMZTAWQQFJQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296095 | |
| Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-34-6 | |
| Record name | NSC107645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

